N2,N2-Dimethylthiazole-2,4-diamine hydrochloride
Description
N2,N2-Dimethylthiazole-2,4-diamine hydrochloride (CAS: 145227-52-0) is a thiazole-derived compound with the molecular formula C5H11N3S·HCl and a molecular weight of 145.23 g/mol (calculated as free base) . Structurally, it features a thiazole ring substituted with two methyl groups on the N2 amino position and an additional amino group at the C4 position, forming a diamine configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s synthesis typically involves alkylation of thiazole precursors or reactions with thiourea derivatives under controlled conditions .
Properties
Molecular Formula |
C5H10ClN3S |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-1,3-thiazole-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-8(2)5-7-4(6)3-9-5;/h3H,6H2,1-2H3;1H |
InChI Key |
YRHKTMKUZVQRGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
Thiazole Ring Formation :
Hydrolysis of Acetamide :
Salt Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | EtOH, 60°C, 12 h | 72 | 90 |
| Acetamide hydrolysis | 6M HCl, reflux, 4 h | 85 | 95 |
| Salt formation | HCl/MeOH, RT, 1 h | 98 | 98 |
Selective Methylation of Thiazole-2,4-diamine
This route leverages protection-deprotection strategies to achieve selective dimethylation at N2. Thiazole-2,4-diamine is first protected at C4, followed by N2 methylation.
Procedure:
Protection of C4 Amine :
N2 Dimethylation :
Deprotection and Salt Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc protection | Boc₂O, THF, RT, 6 h | 88 |
| Methylation | MeI, NaH, DMF, 0°C→RT | 75 |
| Deprotection & salt | TFA/DCM → HCl/Et₂O | 62 |
Reductive Amination of 2-Amino-4-nitrothiazole
Nitro reduction offers a pathway to introduce the C4 amine after dimethylation.
Procedure:
Nitration and Thiazole Formation :
N2 Dimethylation :
Nitro Reduction :
Salt Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 68 |
| Dimethylation | HCHO/HCOOH, reflux | 82 |
| Reduction | H₂/Raney Ni, MeOH | 90 |
| Salt formation | HCl gas | 95 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Hantzsch Synthesis | High regioselectivity | Requires specialized α-haloketones | 72 |
| Protection-Methylation | Selective functionalization | Multi-step, Boc handling required | 62 |
| Reductive Amination | Utilizes stable nitro intermediates | Harsh nitration conditions | 68 |
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylthiazole-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N2,N2-Dimethylthiazole-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural and physicochemical differences between N2,N2-dimethylthiazole-2,4-diamine hydrochloride and related compounds:
Key Observations :
- Thiazole vs. Triazine Core : Thiazole derivatives (e.g., N2,N2-dimethylthiazole) exhibit planar aromaticity, favoring π-π stacking in drug-receptor interactions. Triazine derivatives (e.g., Imeglimin HCl) have a larger heterocyclic core, enabling diverse substitution patterns for tailored bioactivity .
- Substituent Effects: Methyl groups (N2,N2-dimethyl) improve solubility, while phenyl or imino groups enhance lipophilicity or reactivity .
Divergences :
Contrast :
- Thiazole derivatives are prioritized in drug discovery for their bioactivity, while triazines are versatile in both pharmaceuticals (e.g., Imeglimin) and materials science (e.g., explosives) .
Biological Activity
N2,N2-Dimethylthiazole-2,4-diamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
N2,N2-Dimethylthiazole-2,4-diamine hydrochloride is a thiazole derivative characterized by the following structural formula:
This compound features a thiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
1. Antimicrobial Activity
Research indicates that thiazole derivatives, including N2,N2-Dimethylthiazole-2,4-diamine hydrochloride, exhibit significant antimicrobial properties. A study found that compounds with a similar thiazole structure demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, highlighting their potential as effective antibacterial agents .
Table 1: Antibacterial Efficacy of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N2,N2-Dimethylthiazole-2,4-diamine | MRSA | 0.5 - 1 µg/mL |
| N2,N4-disubstituted quinazoline | Acinetobacter baumannii | 0.25 µg/mL |
2. Anticancer Activity
The antiproliferative effects of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride have been evaluated in various cancer cell lines. Studies show that this compound can induce apoptosis and inhibit cell proliferation in cancer cells through several mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
Case Study: Antiproliferative Effects on HeLa Cells
In vitro studies demonstrated that N2,N2-Dimethylthiazole-2,4-diamine hydrochloride exhibited a concentration-dependent inhibition of HeLa cell proliferation with an IC50 value in the low micromolar range (approximately 3 µM). The compound's mechanism involved G1/S phase arrest and increased apoptosis markers .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3.0 | ROS generation, apoptosis induction |
| HepG2 | 1.5 | Cell cycle arrest |
The biological activities of N2,N2-Dimethylthiazole-2,4-diamine hydrochloride can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : It causes cell cycle disruption at the G1/S checkpoint, preventing cancer cell proliferation.
- Antibacterial Mechanisms : The thiazole ring interacts with bacterial enzymes involved in cell wall synthesis and metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
